(1H-Imidazol-2-ylmethyl)(oxolan-2-ylmethyl)amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-2-ylmethyl)(oxolan-2-ylmethyl)amine typically involves the reaction of imidazole derivatives with oxolane derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the imidazole, followed by the addition of an oxolane derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1H-Imidazol-2-ylmethyl)(oxolan-2-ylmethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
(1H-Imidazol-2-ylmethyl)(oxolan-2-ylmethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of (1H-Imidazol-2-ylmethyl)(oxolan-2-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The oxolane ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
(1H-Imidazol-2-ylmethyl)methylamine: Similar structure but lacks the oxolane ring.
(1H-Imidazol-2-ylmethyl)ethylamine: Similar structure with an ethyl group instead of the oxolane ring.
(1H-Imidazol-2-ylmethyl)propylamine: Similar structure with a propyl group instead of the oxolane ring
Uniqueness
The presence of both the imidazole and oxolane rings in (1H-Imidazol-2-ylmethyl)(oxolan-2-ylmethyl)amine makes it unique compared to other similar compounds. This dual-ring structure can confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C9H15N3O/c1-2-8(13-5-1)6-10-7-9-11-3-4-12-9/h3-4,8,10H,1-2,5-7H2,(H,11,12) |
InChI Key |
GWHDKBFRBOBNAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNCC2=NC=CN2 |
Origin of Product |
United States |
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